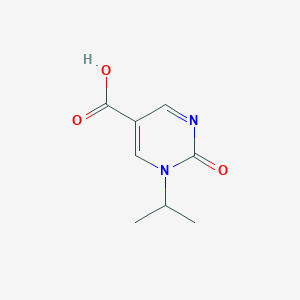

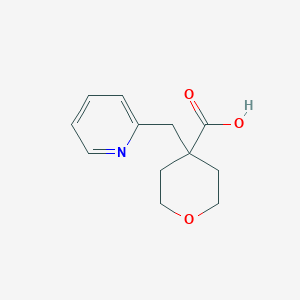

3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride

Übersicht

Beschreibung

The compound "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride" is a chemical entity that appears to be related to a class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it serves as a backbone for various pharmacologically active compounds. The presence of a 2,4-dichlorophenylthio moiety suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the formation of the piperidine ring followed by functionalization at various positions on the ring. For example, the synthesis of 1-[3-methyl-2-(2-thiolanylthio)butyl]piperidine is achieved from L-valine, which suggests that amino acids can be used as starting materials for such compounds . The synthesis of related compounds, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, involves Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . Although the exact synthesis of "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by X-ray crystallography, as seen in the study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, where the piperidine ring adopts a chair conformation . Similarly, the structure of related compounds can be analyzed using density functional theory (DFT) to predict various properties, including molecular geometry and electronic structure . These techniques would likely be applicable to the analysis of "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride" to understand its conformation and reactivity.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including electrophilic substitution . The presence of a sulfur atom in the molecule, as in the case of "3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride," could influence its reactivity, potentially making it a good nucleophile or leaving group in substitution reactions. The reactivity of such compounds can be further studied using natural bond orbital analysis to understand hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be quite diverse. For instance, the crystal structures of some piperidine compounds reveal weak N—H⋯O hydrogen bonds and C—H⋯π interactions, which could affect their solubility and crystallinity . Theoretical calculations can also provide insights into thermodynamic properties, such as stability and reactivity . The compound , with its dichlorophenylthio moiety, might exhibit unique properties due to the presence of halogens and sulfur, which could affect its polarity, boiling point, and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Feeding Behavior and Obesity Treatment :

- A study by Massicot, Thuillier, and Godfroid (1984) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, a structural analog of the compound , affected the satiety center and reduced obesity in mice without psychotropic activity (Massicot et al., 1984).

- In another study, Massicot, Steiner, and Godfroid (1985) observed that chronic administration of this compound reduced food intake and weight gain in obese rats (Massicot et al., 1985).

Cannabinoid Receptor Interaction :

- Shim et al. (2002) researched a compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which is a potent and selective antagonist for the CB1 cannabinoid receptor. This study might be relevant due to structural similarities (Shim et al., 2002).

Synthesis and Characterization of Novel Compounds :

- Research on synthesizing and characterizing various piperidine derivatives, including those with chlorophenyl groups, has been conducted. For example, Ovonramwen, Owolabi, and Oviawe (2019) synthesized a novel compound with a piperidine structure and tested it for antimicrobial activities (Ovonramwen et al., 2019).

Potential in Antioxidant Studies :

- A study by Dineshkumar and Parthiban (2022) on 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, a related compound, explored its antioxidant potency, indicating potential applications in this area (Dineshkumar & Parthiban, 2022).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NS.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSZHLYUSMMAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((2,4-Dichlorophenyl)thio)methyl)piperidine hydrochloride | |

CAS RN |

1417793-60-2 | |

| Record name | Piperidine, 3-[[(2,4-dichlorophenyl)thio]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)